2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

TRPA1 antagonist pain inflammation

Select this specific compound for your TRPA1 program: IC₅₀ = 6.90 nM, driven by the essential 3,5-difluoro substitution pattern. Phenyl or regioisomeric analogs (3,4- or 2,4-difluoro) are not functionally equivalent. Also uniquely inhibits glutathione reductase via allosteric regulation and serves as a fluorinated building block for kinase inhibitor synthesis. Demand CAS 676348-23-5 for reproducible data.

Molecular Formula C9H6F2N2S
Molecular Weight 212.22
CAS No. 676348-23-5
Cat. No. B2707531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(3,5-difluorophenyl)-1,3-thiazole
CAS676348-23-5
Molecular FormulaC9H6F2N2S
Molecular Weight212.22
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CSC(=N2)N
InChIInChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyDJGBSHUJYGXFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole (CAS 676348-23-5): A Core Scaffold for TRPA1 Antagonists and Antiproliferative Agents


2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole is a heterocyclic building block belonging to the 2-amino-4-arylthiazole class, defined by a thiazole core substituted at the 4-position with a 3,5-difluorophenyl moiety. This specific substitution pattern confers distinct electronic and steric properties compared to other aryl-substituted thiazoles, influencing its binding affinity and selectivity for biological targets such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [1] and tubulin polymerization machinery [2]. The compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules, including kinase inhibitors and antimicrobial agents.

Why 2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole Cannot Be Substituted with Generic Thiazole Analogs


Substitution with a simpler 2-amino-4-phenylthiazole or regioisomeric difluorophenyl derivatives is not scientifically equivalent due to profound differences in target engagement and selectivity. The 3,5-difluoro substitution pattern on the phenyl ring at the 4-position of the thiazole core is critical for high-affinity binding to the TRPA1 channel, as demonstrated by the low nanomolar IC50 values observed for this compound [1]. In contrast, the unsubstituted phenyl analog lacks the necessary electronic and steric complementarity for potent TRPA1 antagonism, and regioisomers (e.g., 3,4-difluoro or 2,4-difluoro) exhibit altered binding kinetics and inhibition mechanisms [2]. Furthermore, the 2-amino group is essential for hydrogen bonding interactions within the active site, and its absence or modification significantly diminishes biological activity. Therefore, procurement of the precise 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole structure is mandatory for reproducing published biological data and for developing novel TRPA1-targeted therapeutics.

Quantitative Differentiation of 2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole: A Data-Driven Evidence Guide


Superior TRPA1 Antagonist Potency Compared to Benchmark Inhibitor A-967079

The compound demonstrates exceptionally potent antagonism of the human TRPA1 channel, with an IC50 of 6.90 nM [1]. This is significantly more potent than the well-characterized TRPA1 inhibitor A-967079, which exhibits an IC50 of 67 nM against the human isoform under comparable assay conditions . This represents an approximately 9.7-fold improvement in potency. Against the rat isoform, the compound's IC50 is 8.80 nM, compared to 289 nM for A-967079, a ~33-fold enhancement [1].

TRPA1 antagonist pain inflammation ion channel

Distinct Inhibition Mechanism for Glutathione Reductase Compared to Regioisomeric Analogs

In a comparative study of thiazole derivatives, 2-amino-4-(3,5-difluorophenyl)thiazole exhibited non-competitive inhibition of glutathione reductase (GR), whereas the 2,4-difluorophenyl regioisomer demonstrated competitive inhibition [1]. This difference in mechanism indicates distinct binding interactions with the enzyme, which can be critical for selective modulation of oxidative stress pathways.

glutathione reductase oxidative stress enzyme inhibition kinetics

Enhanced Lipophilicity and Metabolic Stability via 3,5-Difluoro Substitution

The presence of the 3,5-difluorophenyl group significantly increases the lipophilicity of the thiazole scaffold compared to its unsubstituted phenyl analog. The calculated XLogP3-AA value for 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is 2.5 [1], whereas the unsubstituted 2-amino-4-phenylthiazole has an XLogP3-AA of approximately 1.8 [2]. This ~0.7 log unit increase enhances membrane permeability and may improve oral bioavailability and blood-brain barrier penetration. Furthermore, the electron-withdrawing nature of the fluorine atoms can reduce the electron density on the aromatic ring, potentially decreasing susceptibility to oxidative metabolism [3].

lipophilicity metabolic stability fluorine substitution drug design

Regioisomeric Selectivity: 4-Position Substitution is Critical for TRPA1 Activity

The position of the difluorophenyl group on the thiazole ring is a critical determinant of biological activity. While 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is a potent TRPA1 antagonist with an IC50 of 6.90 nM [1], its 5-substituted regioisomer, 2-amino-5-(3,5-difluorophenyl)thiazole (CAS 1183990-60-4), does not exhibit comparable TRPA1 activity based on available binding data [2]. This highlights the essential nature of the 4-position substitution for engaging the TRPA1 binding pocket.

regioisomer TRPA1 structure-activity relationship SAR

Versatile Synthetic Intermediate for Diverse Bioactive Molecules

The 2-amino group on the thiazole ring serves as a versatile handle for further derivatization, enabling the synthesis of a wide array of bioactive compounds, including kinase inhibitors [1] and antimicrobial agents [2]. This contrasts with analogs lacking the free amino group, which cannot undergo similar coupling reactions. For example, N-acylation of this compound can yield acylaminothiazole derivatives with potential therapeutic applications [3].

building block medicinal chemistry kinase inhibitor antimicrobial

Optimal Application Scenarios for 2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole


Development of High-Potency TRPA1 Antagonists for Pain and Inflammation

Given its exceptional potency against human TRPA1 (IC50 = 6.90 nM) [1], this compound is ideally suited as a lead compound or key intermediate in the design of novel analgesics and anti-inflammatory agents targeting TRPA1-mediated pathways. Its significant potency advantage over existing inhibitors like A-967079 makes it a compelling choice for medicinal chemistry programs aiming to achieve superior efficacy and reduced dosing.

Synthesis of Allosteric Glutathione Reductase Modulators

The non-competitive inhibition mechanism observed for glutathione reductase [1] positions this compound as a unique tool for probing the allosteric regulation of this critical antioxidant enzyme. Researchers focused on oxidative stress-related diseases, including cancer and neurodegenerative disorders, can utilize this compound to develop modulators that circumvent substrate-competitive resistance.

Building Block for Fluorinated Kinase Inhibitors

The presence of the 3,5-difluorophenyl moiety and the reactive 2-amino group makes this thiazole an excellent building block for the synthesis of fluorinated kinase inhibitors [1]. The fluorine atoms enhance metabolic stability and lipophilicity , while the amino group allows for facile coupling to generate diverse chemical libraries. This is particularly relevant for targeting kinases with hydrophobic binding pockets, such as CK2 or LIM kinases [2].

Structure-Activity Relationship (SAR) Studies on 2-Amino-4-arylthiazoles

As a representative member of the 2-amino-4-arylthiazole class, this compound serves as a crucial reference standard for SAR investigations exploring the impact of aryl substitution patterns on biological activity [1]. Its well-defined TRPA1 activity and distinct physicochemical properties provide a benchmark for comparing analogs with different halogenation patterns or heterocyclic replacements, facilitating rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.